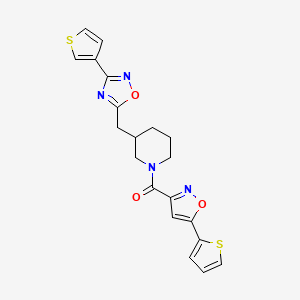

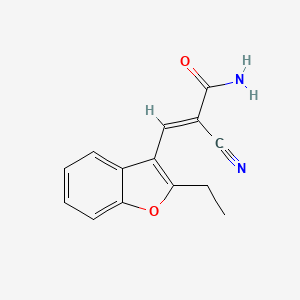

(E)-2-cyano-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide, also known as CBE, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of the endocannabinoid anandamide, which is involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite. CBE has been extensively studied for its potential therapeutic applications in the treatment of pain, inflammation, anxiety, and other disorders.

Scientific Research Applications

Chemical Synthesis and Applications:

Enaminones as Precursors in Organic Synthesis:

- Enaminones, like the one mentioned, serve as versatile precursors in the synthesis of various heterocyclic compounds, which have applications in drug development and material science. For instance, Keshk (2004) describes the use of similar enaminones for synthesizing benzofuran derivatives, which are crucial in pharmaceutical chemistry (Keshk, 2004).

Antimicrobial and Antitubercular Activities:

- Compounds structurally related to (E)-2-cyano-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide have been evaluated for their antimycobacterial properties. Sanna et al. (2002) synthesized a series of similar compounds and found modest growth inhibition of Mycobacterium tuberculosis, indicating potential uses in treating tuberculosis (Sanna, Carta, Gherardini, Esmail, & Rahbar Nikookar, 2002).

Spectroscopic and Structural Studies:

- These compounds have been subject to extensive spectroscopic analysis to understand their chemical structure and properties. For example, Younes et al. (2020) analyzed N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which are structurally similar, using techniques like X-ray crystallography and NMR (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).

Applications in Melanoma Cytotoxicity:

- Related benzamide compounds have shown potential in targeting melanoma cells. Wolf et al. (2004) synthesized benzamide derivatives and demonstrated their higher toxicity against melanoma cells, suggesting a role in melanoma therapy (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).

Colorimetric Sensing Applications:

- These compounds can be used in colorimetric sensing, especially in detecting ions in solutions. For instance, compounds containing the benzamide group have shown drastic color transitions in response to fluoride anion, indicating their use in chemical sensing (Younes et al., 2020).

properties

IUPAC Name |

(E)-2-cyano-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-12-11(7-9(8-15)14(16)17)10-5-3-4-6-13(10)18-12/h3-7H,2H2,1H3,(H2,16,17)/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKAFUGVAAVXCE-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=CC=CC=C2O1)/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methyl-1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2748427.png)

![4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine](/img/structure/B2748432.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B2748434.png)

![(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol](/img/structure/B2748437.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2748446.png)